molecular formula C9H17NO2 B14542634 2-Ethyl-N,N-dimethyl-4-oxopentanamide CAS No. 62359-07-3

2-Ethyl-N,N-dimethyl-4-oxopentanamide

Cat. No.: B14542634
CAS No.: 62359-07-3
M. Wt: 171.24 g/mol
InChI Key: NRCFNBONAYMVPF-UHFFFAOYSA-N
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Description

2-Ethyl-N,N-dimethyl-4-oxopentanamide is an organic compound with the molecular formula C9H17NO2 It is a derivative of pentanamide, characterized by the presence of an ethyl group at the second carbon, and a dimethylamino group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N,N-dimethyl-4-oxopentanamide typically involves the reaction of 2-ethyl-4-oxopentanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N,N-dimethyl-4-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethyl-N,N-dimethyl-4-oxopentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-N,N-dimethyl-4-oxopentanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-oxopentanamide: Similar structure but lacks the ethyl group at the second carbon.

    2-Ethyl-4-oxopentanamide: Lacks the dimethylamino group at the nitrogen atom.

Uniqueness

2-Ethyl-N,N-dimethyl-4-oxopentanamide is unique due to the presence of both the ethyl group and the dimethylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Properties

CAS No.

62359-07-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-ethyl-N,N-dimethyl-4-oxopentanamide

InChI

InChI=1S/C9H17NO2/c1-5-8(6-7(2)11)9(12)10(3)4/h8H,5-6H2,1-4H3

InChI Key

NRCFNBONAYMVPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C(=O)N(C)C

Origin of Product

United States

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